3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a nitrophenoxy group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common route includes the nitration of phenol to obtain 2-nitrophenol, which is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form the nitrophenoxy-thiophene intermediate. This intermediate is then coupled with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenoxy group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 2-nitro-4-(trifluoromethyl)benzenethiol
- 3-(trifluoromethyl)pyridine
Uniqueness
3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)11-5-7-12(8-6-11)22-17(24)16-15(9-10-28-16)27-14-4-2-1-3-13(14)23(25)26/h1-10H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUYEGSCVKYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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